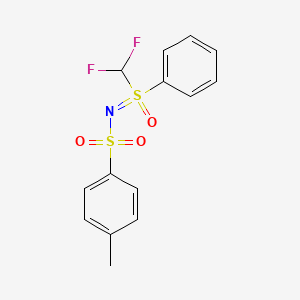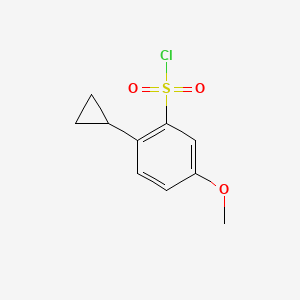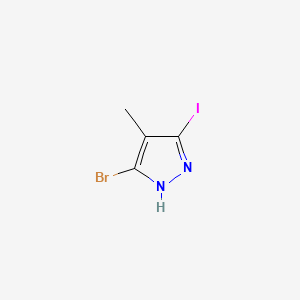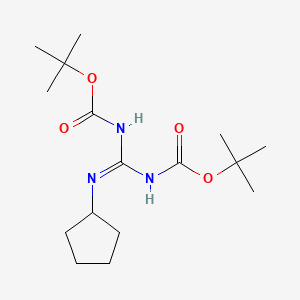
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide is a nucleoside analog, which is a class of compounds that mimic the structure of natural nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, specifically 6-amino-1-methyl-2H-purin-9-yl, under acidic or basic conditions.
Protection and Deprotection: Protective groups are used to protect the hydroxyl groups during the glycosylation step and are subsequently removed.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the nucleoside with hydroiodic acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to maximize yield and purity. This includes:
Optimizing Temperature and pH: Controlling the temperature and pH during the glycosylation step to ensure high selectivity and yield.
Purification Techniques: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Deoxy derivatives.
Substitution Products: Alkylated or acylated nucleosides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs used in research.
Biology
In biology, it is used to study the mechanisms of nucleic acid synthesis and repair. It is also used in the development of probes for detecting nucleic acids.
Medicine
In medicine, this compound has potential applications in antiviral and anticancer therapies. It is used as a template for designing drugs that can inhibit viral replication or cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) for antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase. This leads to the termination of nucleic acid chain elongation, thereby inhibiting viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A natural nucleoside with similar structure but different biological activity.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: An anticancer nucleoside analog used in chemotherapy.
Uniqueness
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selective incorporation makes it a valuable tool in medicinal chemistry for the development of targeted therapies.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11,17-19H,2-3,12H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUQYWNZPBEGRN-YCSZXMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane](/img/structure/B8118695.png)










![tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate](/img/structure/B8118808.png)


